molecular formula C16H18N2O2 B3286543 N'-(2,4-Dimethylphenyl)-3-methoxybenzohydrazide CAS No. 828911-94-0

N'-(2,4-Dimethylphenyl)-3-methoxybenzohydrazide

Cat. No. B3286543
CAS RN: 828911-94-0
M. Wt: 270.33 g/mol
InChI Key: KGGUCXILXLOTEE-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-3-methoxybenzohydrazide (N-(2,4-DMPBH) is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. It is a member of the benzohydrazide family of compounds, which are characterized by their hydrazide groups. N-(2,4-DMPBH) has been studied for its ability to interact with proteins and other biological molecules, as well as its potential for use in drug design.

Scientific Research Applications

N-(2,4-DMPBH) has been studied for its potential applications in a variety of scientific research areas. It has been used as a reagent in the synthesis of other compounds, such as the antifungal agent clotrimazole. It has also been studied for its potential as a ligand for binding to proteins, which could be useful for drug design and development. Additionally, N-(2,4-DMPBH) has been studied for its potential use in the synthesis of polymers materials with desirable properties.

Mechanism of Action

N-(2,4-DMPBH) is believed to interact with proteins and other biological molecules through its hydrazide group. This group is capable of forming hydrogen bonds with amino acid side chains, allowing N-(2,4-DMPBH) to bind to proteins and other molecules. Additionally, N-(2,4-DMPBH) has been studied for its ability to interact with metal ions, which could be useful for the synthesis of metal-containing polymers materials.
Biochemical and Physiological Effects
N-(2,4-DMPBH) has not been studied for its effects on biochemical or physiological processes. As such, its effects on these processes are currently unknown.

Advantages and Limitations for Lab Experiments

N-(2,4-DMPBH) has several advantages for use in lab experiments. It is relatively simple to synthesize, and the synthesis can be easily scaled up for larger batches. Additionally, it is capable of forming hydrogen bonds with amino acid side chains, allowing it to bind to proteins and other molecules. This could be useful for drug design and development. However, N-(2,4-DMPBH) has not been studied for its effects on biochemical or physiological processes, so its effects on these processes are currently unknown.

Future Directions

There are several potential future directions for research on N-(2,4-DMPBH). Further research could be done to investigate its potential for use in drug design and development. Additionally, research could be done to investigate its potential for use in the synthesis of metal-containing polymers materials. Finally, research could be done to investigate its effects on biochemical and physiological processes.

properties

IUPAC Name

N'-(2,4-dimethylphenyl)-3-methoxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-7-8-15(12(2)9-11)17-18-16(19)13-5-4-6-14(10-13)20-3/h4-10,17H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGUCXILXLOTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NNC(=O)C2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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